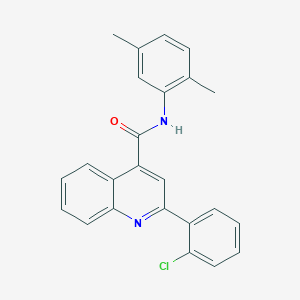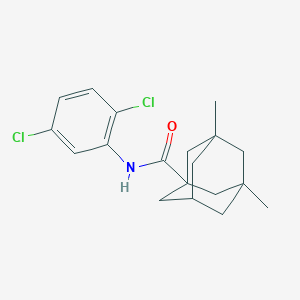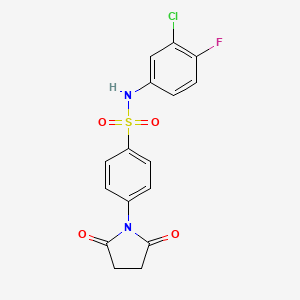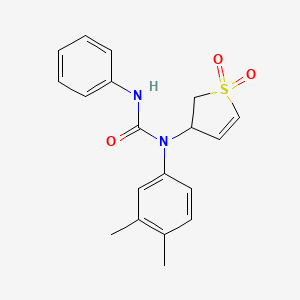![molecular formula C21H19ClN2O3 B5065137 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CBR-2092 and has shown promising results in various studies.
Mecanismo De Acción
CBR-2092 has been shown to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 2. This inhibition can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptor activity. Additionally, studies have shown that CBR-2092 can induce changes in gene expression and alter the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBR-2092 in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has shown potential in the treatment of neurological disorders. However, one limitation of using CBR-2092 in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several potential future directions for the study of CBR-2092. One area of research could focus on the development of CBR-2092 as a therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential applications of CBR-2092 in the treatment of neurological disorders. Finally, research could focus on the development of new compounds based on the structure of CBR-2092, with potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of CBR-2092 involves several steps, including the reaction of 2-chlorobenzylamine with indole-3-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine and ethyl cyanoacetate to produce the final product, CBR-2092.
Aplicaciones Científicas De Investigación
CBR-2092 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. Studies have shown that CBR-2092 can inhibit the growth of cancer cells, and may have potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHIJYNHBSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)


![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)